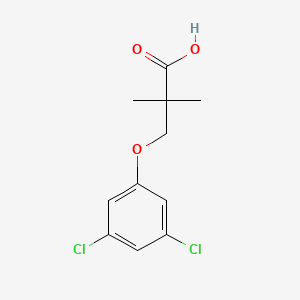

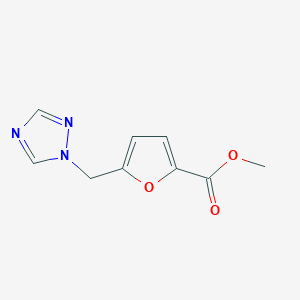

![molecular formula C14H24Cl2N2O2 B3169804 [3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride CAS No. 93808-11-8](/img/structure/B3169804.png)

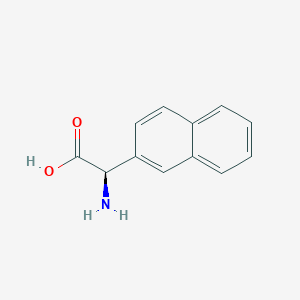

[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride

説明

6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one is a compound with the CAS Number: 493-49-2 . It has a molecular weight of 207.23 . Another related compound, 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, has the CAS Number: 20232-39-7 and a molecular weight of 227.69 .

Molecular Structure Analysis

The InChI code for 6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one is 1S/C11H13NO3/c1-14-9-5-7-3-4-12-11(13)8(7)6-10(9)15-2/h5-6H,3-4H2,1-2H3,(H,12,13) .Chemical Reactions Analysis

6,7-Dimethoxy-3,4-dihydroisoquinoline readily reacts with acyl iso(thio)cyanates affording in high yields 1,2-fused oxo .Physical And Chemical Properties Analysis

6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one is a solid substance stored at room temperature in an inert atmosphere .科学的研究の応用

Isoquinoline Derivatives in Pharmacological Research

Isoquinoline derivatives, such as the one mentioned, are extensively studied for their pharmacological implications. These compounds are integral in exploring treatments for neurodegenerative diseases, cancer, infectious diseases, and as agents in drug repurposing strategies.

Neuroprotective and Antidepressant-Like Activity : Isoquinoline derivatives have been identified for their neuroprotective, antiaddictive, and antidepressant properties in animal models of central nervous system disorders. Their ability to modulate monoaminergic systems and inhibit monoamine oxidase (MAO) presents potential therapeutic effects in treating neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk et al., 2018).

Anticancer Adjuvant Properties : The exploration of aminoquinolines, a class related to isoquinolines, as anticancer adjuvants is noteworthy. These compounds exhibit mechanisms such as cell cycle arrest, histone acetylation, and inhibition of key proliferative signaling pathways, suggesting their potential as adjuvants in cancer therapy. Their role in enhancing the effects of traditional chemotherapy through lysosomal-mediated cytotoxicity provides a basis for repurposing existing drugs for oncological applications (Ferreira et al., 2021).

Hepatoprotective Effects : The hepatoprotective effects of certain isoquinoline derivatives have been demonstrated in experimental models, showcasing their potential in treating liver diseases. These effects include the mitigation of liver lesions induced by toxins, emphasizing the therapeutic potential of isoquinoline compounds in liver health and disease management (Féher et al., 1984).

Antioxidant Properties : The antioxidant capabilities of isoquinoline derivatives also play a significant role in their pharmacological applications. These properties are crucial in combating oxidative stress, a common pathway implicated in the pathogenesis of various chronic diseases, including neurodegenerative and cardiovascular diseases. The exploration of these compounds as antioxidants contributes to a broader understanding of their therapeutic potential in preventing and treating oxidative stress-related conditions.

Safety and Hazards

作用機序

Target of Action

It is known that isoquinoline derivatives, which this compound is a part of, have been studied for their activity on the cardiovascular system and hemostasis .

Mode of Action

The compound, in its enamine form, readily reacts with acyl iso(thio)cyanates, leading to the formation of 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines . The reaction mechanism includes initial quaternization of the compound, which increases its electrophilic character and facilitates migration of hydrogen, formally corresponding to a process of intermolecular hydride transfer .

Biochemical Pathways

It is known that isoquinoline derivatives can affect various biochemical pathways, including those involved in cardiovascular function and hemostasis .

Pharmacokinetics

It is known that the compound is high-melting, thermostable, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .

Result of Action

It is known that isoquinoline derivatives can have various effects, including antiarrhythmic activity, antiplatelet action against thrombocytes, hemostatic activity, and anticoagulant effects .

Action Environment

It is known that the compound is thermostable , suggesting that it may be stable under a variety of environmental conditions.

特性

IUPAC Name |

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.2ClH/c1-17-13-8-11-4-7-16(6-3-5-15)10-12(11)9-14(13)18-2;;/h8-9H,3-7,10,15H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJPEAROGPMASU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCCN)OC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

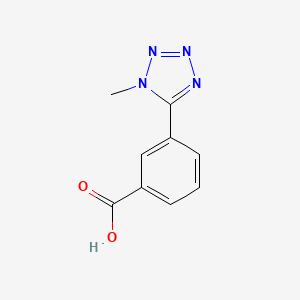

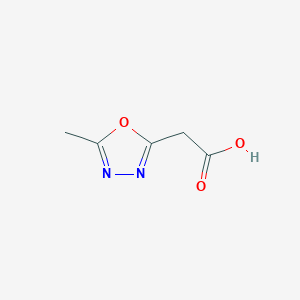

![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3169732.png)

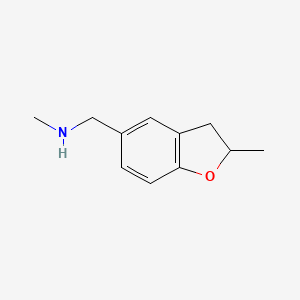

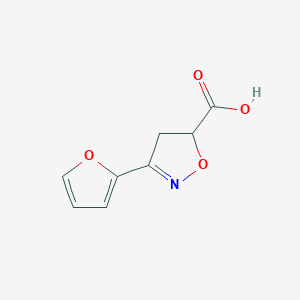

![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid](/img/structure/B3169785.png)

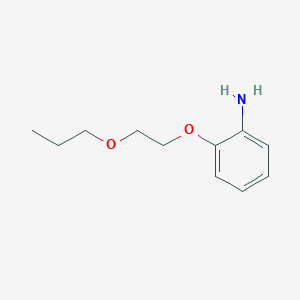

![2-Chloro-6-methoxybenzo[d]oxazole](/img/structure/B3169793.png)

acetic acid](/img/structure/B3169801.png)